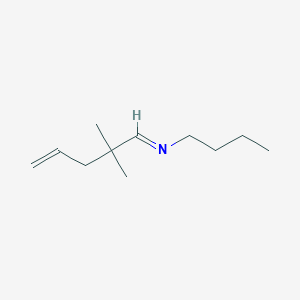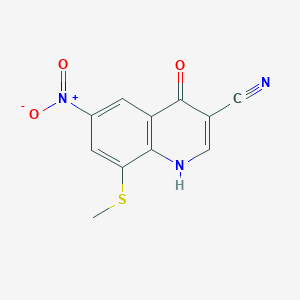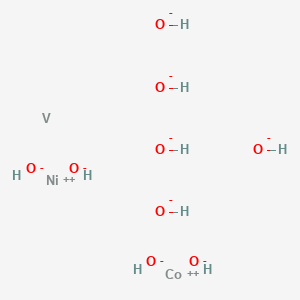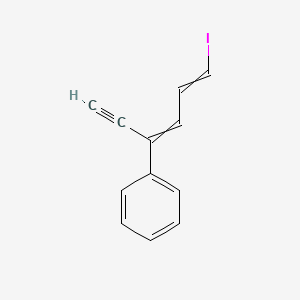
Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester: is a complex organic compound that belongs to the class of carbonate esters. These esters are derived from carbonic acid and are characterized by the presence of a carbonyl group flanked by two alkoxy groups. The compound’s unique structure includes a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester typically involves the reaction of an alcohol with phosgene or the oxidative carbonylation of an alcohol with carbon monoxide and an oxidizer . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods but with more efficient catalysts and reaction setups. The use of selective membranes to separate water from the reaction mixture can increase the yield of the desired ester .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester exerts its effects involves its interaction with molecular targets through its ester and thienyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.
Comparison with Similar Compounds
Dimethyl carbonate: A simpler carbonate ester used as a solvent and methylating agent.
Ethylene carbonate: A cyclic carbonate ester used in lithium-ion batteries.
Propylene carbonate: Another cyclic carbonate ester used as a solvent and in the production of polymers.
Uniqueness: The presence of the thienyl group in carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester makes it unique compared to other carbonate esters. This sulfur-containing heterocycle imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
646517-62-6 |
|---|---|
Molecular Formula |
C15H24O4S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
methyl (2-methyl-2-octyl-5-oxothiophen-3-yl) carbonate |
InChI |
InChI=1S/C15H24O4S/c1-4-5-6-7-8-9-10-15(2)12(11-13(16)20-15)19-14(17)18-3/h11H,4-10H2,1-3H3 |
InChI Key |
BQAABGDFSMHCNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C(=CC(=O)S1)OC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[2,5-di(propan-2-yl)benzoyl]benzoate](/img/structure/B12611362.png)

![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)




![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)



![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12611433.png)
